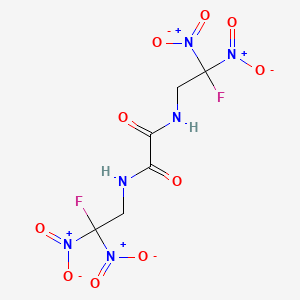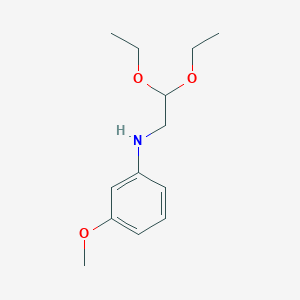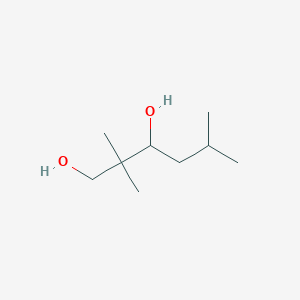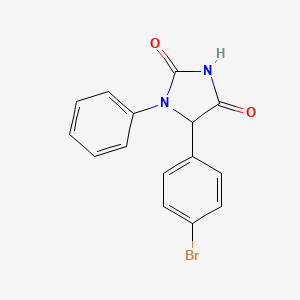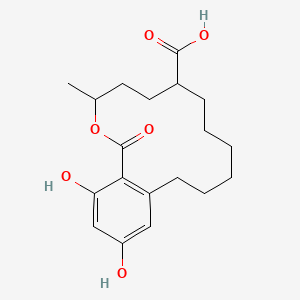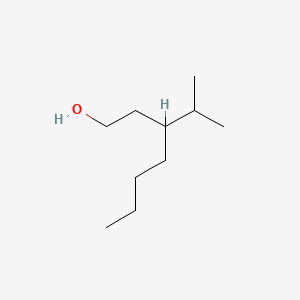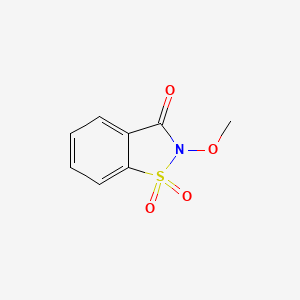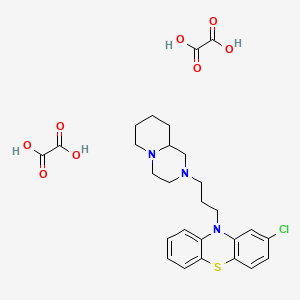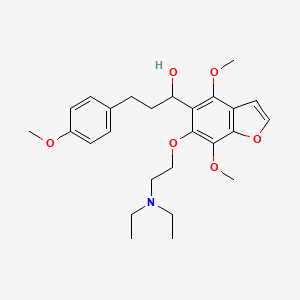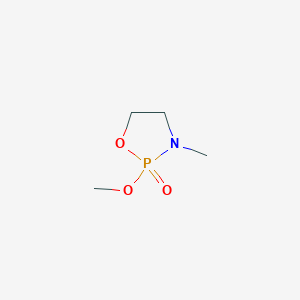
2-Methoxy-3-methyl-1,3,2lambda~5~-oxazaphospholidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-3-methyl-1,3,2lambda~5~-oxazaphospholidin-2-one is a heterocyclic compound containing phosphorus, nitrogen, and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 2-Methoxy-3-methyl-1,3,2lambda~5~-oxazaphospholidin-2-one would likely involve scaling up the laboratory synthesis procedures to accommodate larger quantities. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3-methyl-1,3,2lambda~5~-oxazaphospholidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the compound to lower oxidation states.
Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-Methoxy-3-methyl-1,3,2lambda~5~-oxazaphospholidin-2-one has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-3-methyl-1,3,2lambda~5~-oxazaphospholidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
2-Methoxy-3-methyl-1,3,2lambda~5~-oxazaphospholidin-2-one can be compared with other similar compounds, such as:
Phosphoramide derivatives: These compounds also contain phosphorus and nitrogen atoms and have similar reactivity and applications.
Oxazaphospholidinones: A broader class of compounds with similar ring structures but different substituents, leading to varied properties and uses.
The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
30982-84-4 |
|---|---|
Molecular Formula |
C4H10NO3P |
Molecular Weight |
151.10 g/mol |
IUPAC Name |
2-methoxy-3-methyl-1,3,2λ5-oxazaphospholidine 2-oxide |
InChI |
InChI=1S/C4H10NO3P/c1-5-3-4-8-9(5,6)7-2/h3-4H2,1-2H3 |
InChI Key |
ARAPVSIHNQAKQE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOP1(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


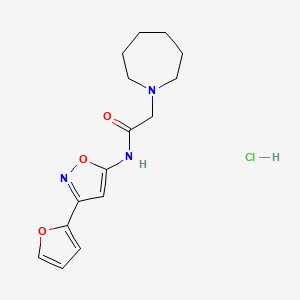
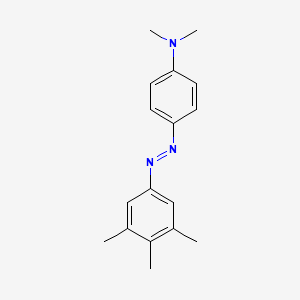
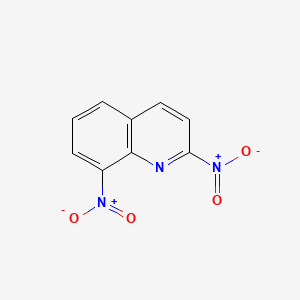
![2,6-Dichloro-N-{[4-(trifluoromethyl)phenyl]carbamoyl}benzamide](/img/structure/B14675523.png)
